1,4-Dichloroanthracene
Description
General Significance of Anthracene (B1667546) Scaffolds in Organic Chemistry and Advanced Materials
Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings, serves as a fundamental scaffold in the development of advanced functional materials. frontiersin.orgbeilstein-journals.org Its rigid, planar structure and extended π-conjugated system endow it with unique electronic and photophysical properties. frontiersin.orgbeilstein-journals.org These characteristics make anthracene and its derivatives highly valuable building blocks in organic electronics, where they are utilized in components like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). frontiersin.orgbeilstein-journals.orgnih.gov The planar nature of the anthracene core facilitates effective π-π stacking, a crucial interaction for charge transport in electronic devices. frontiersin.orgnih.gov
Beyond electronics, the anthracene framework is a versatile platform in medicinal chemistry, with certain derivatives showing potential as therapeutic agents. researchgate.net The ability to functionalize the anthracene core allows for the fine-tuning of its properties, leading to a wide array of applications. nih.gov Over the past decade, significant research has focused on developing efficient synthetic methods, often employing transition metal catalysts, to create diverse anthracene derivatives with enhanced properties for novel applications in materials science and beyond. frontiersin.orgnih.govresearchgate.net
Contextualizing Halogenation within Polycyclic Aromatic Hydrocarbons (PAHs) Research
Halogenation, the process of introducing halogen atoms (such as fluorine, chlorine, bromine, or iodine) onto a molecular structure, is a powerful strategy for modifying the properties of polycyclic aromatic hydrocarbons (PAHs) like anthracene. rsc.orgresearchgate.net The introduction of halogens can significantly alter the electronic structure, photophysical behavior, and chemical reactivity of the parent PAH. rsc.orgrsc.org These modifications are due to the high electronegativity and the "heavy atom effect" of halogens, which can influence intramolecular processes like intersystem crossing and fluorescence. acs.org
In the context of materials science, halogenating PAHs can tune their solid-state packing and intermolecular interactions, which in turn affects their performance in electronic devices. rsc.org For example, the introduction of different halogen atoms into 9,10-distyrylanthracene (B86952) derivatives was shown to systematically influence their molecular geometries and crystal packing, leading to different photophysical properties. rsc.org Furthermore, halogenated PAHs are studied for their environmental presence and transformation, as they are a class of emerging pollutants formed through various natural and anthropogenic processes. researchgate.netcopernicus.orgresearchgate.net Research in this area seeks to understand their formation mechanisms, persistence, and fate in the environment. copernicus.orgresearchgate.nettandfonline.com
Current Research Landscape and Key Unanswered Questions Pertaining to 1,4-Dichloroanthracene
The current research landscape for this compound is primarily centered on its use as a chemical intermediate in the synthesis of more complex molecules, particularly dyes and functional materials derived from the anthraquinone (B42736) core. psu.edugoogle.com For instance, this compound-9,10-dione (1,4-dichloroanthraquinone) is a key precursor. psu.edugoogle.com The synthesis of this dione (B5365651) often involves the Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874) with phthalyl chloride, followed by cyclization. google.com This intermediate is then used to create various derivatives, such as 1,4-diamino-2,3-dichloroanthraquinone, through subsequent reactions. google.com
While its role as a synthetic precursor is established, dedicated studies on the intrinsic properties and standalone applications of this compound itself are less common. Key unanswered questions remain regarding its specific photophysical characteristics. For example, detailed data on its fluorescence quantum yield, phosphorescence, and excited-state dynamics are not widely reported in comparison to other halogenated anthracenes. rsc.orgacs.org
Furthermore, the reactivity of the 1,4-dichloro-substituted anthracene ring, particularly in modern cross-coupling reactions, is an area ripe for exploration. While the synthesis of related compounds like 1,8-diarylanthracenes from 1,8-dichloroanthracene (B3240527) has been achieved using advanced palladium catalysts, similar systematic studies on the 1,4-isomer could reveal new synthetic pathways to novel materials. beilstein-journals.org Investigating how the specific 1,4-chlorine substitution pattern influences its electronic properties, solid-state structure, and potential for use in organic electronics remains a significant area for future research.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Formula | Molecular Weight | Appearance | Melting Point (°C) |
| This compound | C₁₄H₈Cl₂ | 247.12 | - | - |
| This compound-9,10-dione | C₁₄H₆Cl₂O₂ | 277.10 | - | - |
| 1,4-Diamino-2,3-dichloroanthracene-9,10-dione | C₁₄H₈Cl₂N₂O₂ | 307.13 | Solid | - |
| Anthracene | C₁₄H₁₀ | 178.23 | White to yellow solid | 215-218 |
| 1,8-Dichloroanthracene | C₁₄H₈Cl₂ | 247.12 | - | - |
Data for this compound is limited in publicly available literature. The table presents data for related and precursor compounds for context. Data sourced from various chemical suppliers and literature. fluorochem.co.uksriramchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
66259-12-9 |
|---|---|
Molecular Formula |
C14H8Cl2 |
Molecular Weight |
247.1 g/mol |
IUPAC Name |
1,4-dichloroanthracene |
InChI |
InChI=1S/C14H8Cl2/c15-13-5-6-14(16)12-8-10-4-2-1-3-9(10)7-11(12)13/h1-8H |
InChI Key |
QGFHQIHSEPNVKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1,4 Dichloroanthracene
Cycloaddition Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction, are characteristic of the anthracene (B1667546) scaffold. The central ring of anthracene acts as a diene, readily reacting with various dienophiles across the 9 and 10 positions. researchgate.netmnstate.eduwikipedia.org This reactivity is driven by the thermodynamic favorability of forming a less aromatic but more stable bicyclic system, effectively isolating two benzene (B151609) rings. mnstate.edu
Diels-Alder Cycloadditions with Diverse Dienophiles
The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with an alkene or alkyne (the dienophile) to form a cyclohexene (B86901) ring. wikipedia.org For anthracene and its derivatives, the reaction occurs at the C-9 and C-10 positions of the central ring. researchgate.netorientjchem.org The presence of chloro-substituents on one of the terminal rings, as in 1,4-dichloroanthracene, is expected to influence the electronic properties of the anthracene system and, consequently, its reactivity as a diene. Generally, electron-withdrawing groups on the anthracene skeleton can decrease the rate of a normal-electron-demand Diels-Alder reaction.
The reaction of this compound would proceed with various dienophiles, such as maleic anhydride, N-substituted maleimides, and acetylenic esters, to yield the corresponding 9,10-ethanoanthracene adducts. The reaction is typically thermally induced and is often reversible at higher temperatures, a phenomenon known as the retro-Diels-Alder reaction. researchgate.net
Regioselectivity and Stereoselectivity Analyses in Dichloroanthracene Cycloadditions
When this compound reacts with an unsymmetrical dienophile, the formation of regioisomers is possible. For anthracenes substituted on a terminal ring, such as 1,8-dichloroanthracene (B3240527), studies have shown the formation of syn and anti isomers, with the product ratio influenced by steric and electronic factors. nih.govresearchgate.net A similar outcome would be anticipated for the 1,4-dichloro isomer. The dienophile can approach the anthracene plane from the same side as the chloro-substituents (syn addition) or from the opposite side (anti addition). Steric hindrance from the chlorine atoms at positions 1 and 4 would likely favor the formation of the anti adduct.
Stereoselectivity, particularly the preference for the endo product, is a well-known feature of Diels-Alder reactions, often explained by secondary orbital interactions in the transition state. This principle would apply to cycloadditions involving this compound, predicting that substituents on the dienophile would orient themselves towards the anthracene π-system in the transition state.
Elucidation of Frontier Molecular Orbital (FMO) Interactions in Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing the reactivity and selectivity of pericyclic reactions like the Diels-Alder reaction. ucsb.eduresearchgate.netstereoelectronics.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice-versa) governs the reaction. ubc.ca
In a normal-electron-demand Diels-Alder reaction, the primary interaction is between the HOMO of the diene (anthracene derivative) and the LUMO of the dienophile. ubc.ca The energy and coefficients of these frontier orbitals determine the reaction rate and regioselectivity. For substituted anthracenes, the orbital coefficients are largest at the 9 and 10 positions, consistent with the observed reactivity at these sites. researchgate.net
A theoretical study on 1,8-dichloroanthracene reacting with acrolein showed that the HOMO(diene)-LUMO(dienophile) energy gap was smaller than the LUMO(diene)-HOMO(dienophile) gap, confirming a normal-electron-demand reaction. nih.gov The analysis of local Fukui indices further helped to correctly predict that the anti isomer would be the major product. nih.gov A similar FMO analysis for this compound would be necessary to predict its reactivity and selectivity with specific dienophiles. The electron-withdrawing nature of the chlorine atoms would lower the energy of the HOMO of this compound compared to unsubstituted anthracene, likely affecting the reaction rate.
Halogenation and Halogen Exchange Reactions
Mechanistic Pathways of Electrophilic Aromatic Halogenation
Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. For anthracene, this reaction typically occurs at the 9- and 10-positions. researchgate.netquora.com This preference is due to the formation of a more stable cationic intermediate (arenium ion or sigma complex), where two intact benzene rings are preserved, thus minimizing the loss of aromatic stabilization energy. quora.com
The mechanism involves the attack of the π-system on an electrophile (e.g., Br⁺, generated from Br₂ and a Lewis acid catalyst like FeBr₃). libretexts.org This initial attack is the rate-determining step and leads to the formation of the sigma complex. libretexts.orgmasterorganicchemistry.com A subsequent fast step involves the loss of a proton to restore aromaticity and yield the substituted product. masterorganicchemistry.com
In the case of this compound, the terminal ring is already substituted and partially deactivated by the inductive effect of the chlorine atoms. Therefore, further electrophilic halogenation (e.g., bromination or chlorination) would be strongly directed to the central 9- and 10-positions. Halogenation of 9-bromoanthracene (B49045) with N-chlorosuccinimide (NCS) is known to yield 9-bromo-10-chloroanthracene, demonstrating the propensity for substitution at the remaining meso-position. researchgate.net
Selective Halogen Exchange in Dichloroanthracene Systems
Halogen exchange reactions allow for the conversion of one halogen substituent to another. science.gov The Finkelstein reaction, for example, typically involves the exchange of a chloride or bromide for an iodide using an alkali metal iodide like NaI in acetone. wikipedia.org While classic Finkelstein conditions are generally ineffective for aryl halides, catalyzed versions, often using copper or nickel complexes, have been developed for what is termed an "aromatic Finkelstein reaction". wikipedia.orgnih.gov
Applying such a reaction to this compound could potentially convert the chloro-substituents to bromo- or iodo-groups. The mechanism for metal-catalyzed halogen exchange often involves an oxidative addition of the aryl halide to the metal center, followed by halide exchange and subsequent reductive elimination. nih.gov
Another possibility is fluorine-for-chlorine exchange, which is of significant industrial interest. These reactions are typically performed with alkali metal fluorides (e.g., KF) at high temperatures, sometimes in polar aprotic solvents or with the aid of catalysts like crown ethers or aminophosphonium salts. google.comgoogle.com Such a process could potentially be used to synthesize 1,4-difluoroanthracene from this compound. The specific conditions and feasibility for this compound have not been reported in the surveyed literature.
Nucleophilic Substitution Reactions on the Halogenated Anthracene Core
The reactivity of this compound towards nucleophilic substitution is significantly influenced by the electronic properties of the anthracene core. Unlike aryl halides that are "activated" by the presence of strong electron-withdrawing groups in positions ortho and para to the leaving group, the anthracene system in this compound lacks such activation. Consequently, classical nucleophilic aromatic substitution (SNAr) reactions, which typically proceed via a Meisenheimer complex, are generally not favored. The absence of electron-withdrawing substituents makes the aromatic ring less susceptible to attack by nucleophiles, as the carbocationic intermediate is not sufficiently stabilized.
However, the substitution of the chloro groups in this compound can be achieved through transition-metal-catalyzed cross-coupling reactions, which have become powerful methods for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds on aromatic rings. These reactions, while mechanistically distinct from traditional SNAr reactions, represent the primary pathway for effecting nucleophilic substitution on unactivated aryl chlorides like this compound.
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.org This reaction allows for the coupling of aryl halides, including unactivated aryl chlorides, with a wide variety of amines. The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the palladium(0) catalyst. jk-sci.com
For this compound, this reaction provides a viable route to introduce amino substituents at the 1 and 4 positions. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps, which can be challenging for aryl chlorides. jk-sci.com
Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Nucleophile (Amine) | Catalyst System | Base | Solvent | Temperature (°C) | Product |
| 1 | Primary Aliphatic Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100-120 | 1-Alkylamino-4-chloroanthracene / 1,4-Bis(alkylamino)anthracene |
| 2 | Secondary Aliphatic Amine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100-120 | 1-(Dialkylamino)-4-chloroanthracene / 1,4-Bis(dialkylamino)anthracene |
| 3 | Primary Arylamine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 100-120 | 1-Arylamino-4-chloroanthracene / 1,4-Bis(arylamino)anthracene |
| 4 | Ammonia Surrogate (e.g., Benzophenone Imine) | Pd(OAc)₂ / BINAP | NaOt-Bu | Dioxane | 100-120 | 1-Amino-4-chloroanthracene / 1,4-Diaminoanthracene |
Note: The reaction can be controlled to favor mono- or di-substitution by adjusting the stoichiometry of the amine and the reaction time.
Copper-Catalyzed Amination (Ullmann Condensation)
The Ullmann condensation is another important method for the formation of C-N bonds, traditionally involving the reaction of an aryl halide with an amine in the presence of a stoichiometric amount of copper at high temperatures. Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions, often employing copper(I) salts and various ligands. nih.gov
Copper-catalyzed amination can be an effective alternative to palladium-catalyzed methods for the substitution of chloro groups on this compound. These reactions are often more cost-effective due to the higher abundance and lower price of copper compared to palladium. The mechanism is believed to involve the formation of a copper-amido complex, followed by oxidative addition of the aryl halide to the copper(I) center and subsequent reductive elimination. The choice of ligand, such as diamines or phenanthrolines, can significantly influence the reaction's efficiency and substrate scope. organic-chemistry.orgnih.gov
Table 2: General Conditions for Copper-Catalyzed Amination of this compound
| Entry | Nucleophile (Amine) | Catalyst System | Base | Solvent | Temperature (°C) | Product |
| 1 | Primary Aliphatic Amine | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150 | 1-Alkylamino-4-chloroanthracene / 1,4-Bis(alkylamino)anthracene |
| 2 | N-Heterocycles (e.g., Imidazole) | CuI / L-Proline | K₃PO₄ | DMSO | 110-140 | 1-(Imidazol-1-yl)-4-chloroanthracene / 1,4-Bis(imidazol-1-yl)anthracene |
| 3 | Amides | CuI / N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 110-140 | 1-Amido-4-chloroanthracene / 1,4-Bis(amido)anthracene |
Mechanistic Considerations
The challenge in achieving nucleophilic substitution on this compound lies in the high energy barrier for the direct attack of a nucleophile on the electron-rich aromatic system. Transition metal catalysis overcomes this barrier by providing an alternative reaction pathway with a lower activation energy.
In both palladium- and copper-catalyzed aminations, the metal center plays a crucial role in activating the C-Cl bond. The oxidative addition step, where the metal inserts into the carbon-chlorine bond, is often the rate-determining step, particularly for less reactive aryl chlorides. The electronic and steric properties of the ligands coordinated to the metal center are critical in facilitating this step and the subsequent reductive elimination that forms the desired C-N bond.
While direct SNAr reactions on this compound are not well-documented due to the aforementioned lack of activation, the catalyzed reactions provide efficient and versatile methods for the synthesis of 1,4-disubstituted anthracene derivatives, which are of interest in materials science and medicinal chemistry.
Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Dichloroanthracene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
For 1,4-Dichloroanthracene, the symmetry of the molecule is a key determinant of its NMR spectrum. The presence of a plane of symmetry reduces the number of chemically distinct protons and carbons, leading to a simpler spectrum than that of a non-symmetrical isomer.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The precise chemical shifts and coupling patterns of the eight protons provide a unique fingerprint. Protons closer to the electron-withdrawing chlorine atoms are expected to be deshielded and appear at a higher chemical shift (further downfield). The coupling constants (J-values) between adjacent protons reveal their connectivity, which is crucial for confirming the 1,4-substitution pattern and distinguishing it from other isomers like 1,5- or 9,10-dichloroanthracene (B1293567).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. careerendeavour.com Due to the molecule's symmetry, fewer than 14 signals are expected. The carbon atoms directly bonded to the chlorine atoms (C1 and C4) will be significantly deshielded, appearing at a characteristic downfield chemical shift. careerendeavour.com Carbons in the anthracene (B1667546) framework will appear in the typical aromatic range (110-140 ppm). careerendeavour.com Proton-decoupled ¹³C NMR spectra, where all signals appear as singlets, are most common and simplify the process of counting the number of unique carbon environments. youtube.com
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 7.5 - 8.5 | Doublet, Triplet, Singlet | Aromatic protons. Exact shifts and multiplicities depend on coupling with neighbors. Protons adjacent to Cl are more deshielded. |
| ¹³C | 120 - 135 | Singlet | Aromatic carbons. |
| ¹³C | >130 | Singlet | Carbons directly attached to chlorine atoms (C-Cl). |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Verification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy states. msu.edu It is an effective tool for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound is characterized by specific absorption bands that confirm its aromatic nature and the presence of carbon-chlorine bonds.
Key vibrational modes for this compound include:
Aromatic C-H Stretching: Strong bands typically appear above 3000 cm⁻¹, characteristic of C-H bonds where the carbon is sp² hybridized.
Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the anthracene rings.
C-H Bending (Out-of-Plane): Bands in the 675-900 cm⁻¹ region are due to the out-of-plane bending of aromatic C-H bonds. The specific pattern of these bands can sometimes provide clues about the substitution pattern on the aromatic ring.
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.org
The unique combination of these absorption bands, particularly in the "fingerprint region" (below 1500 cm⁻¹), provides a highly specific pattern that can be used to identify this compound and distinguish it from other compounds. libretexts.org
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak, Sharp |
| C-H Bending (Out-of-Plane) | 675 - 900 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org For this compound, it is used to determine the exact molecular weight and to study the fragmentation patterns that occur upon ionization, which provides structural clues. chemguide.co.uk
Molecular Weight Determination: The molecular formula of this compound is C₁₄H₈Cl₂. The key feature in its mass spectrum is the isotopic pattern of the molecular ion (M⁺) peak, which arises from the two naturally occurring isotopes of chlorine, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic cluster of peaks:
M⁺: The peak corresponding to the molecule with two ³⁵Cl atoms.
[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: The peak for the molecule with two ³⁷Cl atoms.
The relative intensities of these peaks are expected to be approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms in the molecule. wikipedia.org
Fragmentation Pattern Analysis: Under electron ionization (EI), the molecular ion is energetically unstable and can break apart into smaller, charged fragments. libretexts.org The fragmentation of this compound would likely proceed through characteristic pathways for halogenated aromatic compounds:
Loss of a Chlorine Atom: A common fragmentation is the loss of a chlorine radical (Cl•), leading to a significant [M-35]⁺ or [M-37]⁺ peak.
Loss of HCl: Elimination of a neutral hydrogen chloride molecule can lead to an [M-36]⁺ peak.
Loss of a Second Chlorine Atom: Subsequent fragmentation can involve the loss of the second chlorine atom or another HCl molecule.
Analyzing these fragmentation patterns helps to confirm the elemental composition and provides corroborating evidence for the structure determined by other spectroscopic methods. libretexts.org
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion Identity | Notes |
| 246 | [C₁₄H₈³⁵Cl₂]⁺• | Molecular Ion (M⁺) |
| 248 | [C₁₄H₈³⁵Cl³⁷Cl]⁺• | M+2 Isotope Peak |
| 250 | [C₁₄H₈³⁷Cl₂]⁺• | M+4 Isotope Peak |
| 211 | [M - Cl]⁺ | Loss of a chlorine atom from the molecular ion. |
| 176 | [M - 2Cl]⁺ or [C₁₄H₈]⁺ | Loss of two chlorine atoms. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uk For aromatic compounds like this compound, the absorption is due to π → π* transitions within the conjugated system of the anthracene rings. libretexts.org
The parent compound, anthracene, has a characteristic UV-Vis spectrum with distinct absorption bands. The introduction of two chlorine substituents onto the anthracene core modifies the electronic properties of the molecule, typically causing a shift in the absorption maxima (λₘₐₓ) to longer wavelengths (a bathochromic or "red" shift). shimadzu.com This is due to the influence of the chlorine atoms' lone pair electrons on the aromatic π-system. The spectrum of this compound is expected to retain the general vibronic fine structure characteristic of anthracene but shifted to slightly longer wavelengths. shimadzu.com
Interactive Data Table: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Parent Compound (Anthracene) λₘₐₓ (nm) | Predicted this compound λₘₐₓ (nm) |
| π → π* | ~252, ~325, ~340, ~357, ~375 | Shifted to slightly longer wavelengths (>252 nm, etc.) |
High-Resolution Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS/MS)
High-resolution chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. Gas Chromatography-Mass Spectrometry (GC-MS), and its more advanced tandem version (GC-MS/MS), is particularly well-suited for the analysis of semi-volatile organic compounds like this compound. epa.gov
In GC-MS analysis, the sample is first vaporized and passed through a long, thin capillary column (the GC part). researchgate.net Compounds separate based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time under a given set of conditions. After separation, the compound enters the mass spectrometer (the MS part), which acts as a detector. The MS generates a mass spectrum for the compound eluting at that specific retention time, confirming its identity by its molecular weight and fragmentation pattern, as described in section 4.3. nih.gov
This technique is highly sensitive and specific, making it ideal for:
Purity Assessment: Detecting and identifying trace impurities in a sample of this compound.
Mixture Analysis: Quantifying the amount of this compound in complex environmental or chemical samples.
Isomer Separation: With an appropriate GC column and temperature program, it is often possible to separate different dichloroanthracene isomers, allowing for their individual identification and quantification.
The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, which is crucial for analyzing trace levels of the compound in complex matrices. nih.gov
Theoretical and Computational Chemistry Investigations of 1,4 Dichloroanthracene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the electron density of a system, from which various properties, including molecular geometry, electronic energies, and reactivity indices, can be derived.
The first step in any computational analysis is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For 1,4-dichloroanthracene, the anthracene (B1667546) core is expected to be largely planar, a characteristic feature of polycyclic aromatic hydrocarbons (PAHs). The introduction of two chlorine atoms at the 1 and 4 positions, however, can induce minor distortions in the planarity of the anthracene rings due to steric hindrance and electronic effects.
Conformational analysis for a relatively rigid molecule like this compound is straightforward, as the molecule is not expected to have multiple low-energy conformers. The primary degrees of freedom would be associated with slight out-of-plane bending of the C-Cl bonds, but the planar conformation is anticipated to be the global minimum.
Table 1: Predicted Molecular Geometry Parameters for this compound (based on typical values for related compounds)
| Parameter | Predicted Value |
|---|---|
| C-C bond length (aromatic) | ~1.39 - 1.43 Å |
| C-H bond length (aromatic) | ~1.08 Å |
| C-Cl bond length | ~1.74 Å |
| C-C-C bond angle (in ring) | ~120° |
| C-C-Cl bond angle | ~120° |
Note: These are estimated values based on general knowledge of similar molecules, as specific computational data for this compound was not found in the reviewed literature.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For anthracene, the HOMO and LUMO are π-orbitals delocalized over the aromatic system. The introduction of electron-withdrawing chlorine atoms at the 1 and 4 positions is expected to lower the energies of both the HOMO and LUMO of this compound compared to unsubstituted anthracene. This is due to the inductive effect of the chlorine atoms.
From the HOMO and LUMO energies, various reactivity indices can be calculated to provide a more quantitative measure of reactivity. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): (I - A) / 2
Chemical Potential (μ): -(I + A) / 2
Electrophilicity Index (ω): μ2 / (2η)
While specific DFT calculations for this compound are not available, a theoretical study on the Diels-Alder reaction of 1,8-dichloroanthracene (B3240527) provides some comparative insight. tandfonline.com That study indicated that the HOMO-LUMO gap influences the reactivity of the molecule. tandfonline.com It is expected that this compound would exhibit similar electronic characteristics, with the chlorine substituents modulating the energies of the frontier orbitals. A study on chlorinated polycyclic aromatic hydrocarbons suggests that properties like HOMO and LUMO energies correlate with their biological activity. nih.gov
Table 2: Conceptual DFT Reactivity Indices
| Index | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. |
For this compound, a key reaction of interest is the Diels-Alder cycloaddition, a characteristic reaction of the anthracene core. Computational studies on the Diels-Alder reaction of anthracene and its derivatives have shown that the reaction proceeds through a concerted, though often asynchronous, transition state. ufla.br The presence of chloro-substituents can influence both the rate and the regioselectivity of the reaction.
A theoretical study on the Diels-Alder reaction of the related isomer, 1,8-dichloroanthracene, with acrolein demonstrated the utility of DFT in predicting the favored reaction pathway and product stereochemistry. tandfonline.com The calculations showed that the reaction has a low polar character and that the anti-product is favored due to a lower activation energy. tandfonline.com Similar computational approaches could be applied to this compound to predict its reactivity in cycloaddition reactions and to understand the influence of the 1,4-substitution pattern on the transition state geometry and energy.
Quantum Chemical Calculation of Intermolecular Interaction Energies
In the solid state, the properties of a molecular material are governed by the nature and strength of intermolecular interactions. Quantum chemical calculations can be used to quantify these interactions, providing a detailed understanding of the forces that dictate crystal packing.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In addition to halogen bonding, halogen-halogen interactions, where two halogen atoms are in close contact, are also significant in the crystal packing of halogenated organic molecules. These interactions can be either attractive or repulsive depending on the geometry of the contact.
Table 3: Types of Halogen-Halogen Contacts
| Type | Description |
|---|---|
| Type I | Characterized by two identical C-X···X angles, often leading to a "head-to-head" arrangement. |
Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are crucial in determining the structure of many biological systems and synthetic materials. In the context of this compound, π-stacking interactions between the anthracene cores of adjacent molecules are expected to be a dominant feature of its crystal packing.
Computational studies have shown that π-stacking interactions are a result of a complex interplay of electrostatic (quadrupole-quadrupole) and dispersion forces. rsc.org For large polycyclic aromatic hydrocarbons, dispersion interactions are generally the most significant contributor to the binding energy. chemistryviews.org The presence of chlorine atoms can modulate the π-stacking interactions by altering the quadrupole moment of the aromatic system. Theoretical investigations on halogenated aromatic dimers have been used to understand the effect of halogenation on stacking stability. nih.gov It is likely that this compound molecules would adopt a parallel-displaced or T-shaped arrangement in the solid state to maximize attractive π-stacking interactions, similar to what is observed for many other PAHs.
Table 4: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Anthracene |
| Acrolein |
| 1,8-Dichloroanthracene |
Characterization of Non-Covalent Interactions (e.g., C-H...Cl Hydrogen Bonds)
Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular architecture and solid-state properties of organic molecules. In the case of this compound, intramolecular and intermolecular interactions, such as C-H...Cl hydrogen bonds, are of particular interest. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to identify and characterize these weak interactions based on the topology of the electron density. wikipedia.orgamercrystalassn.org
QTAIM analysis identifies bond critical points (BCPs) between interacting atoms, and the properties at these points provide quantitative information about the nature of the interaction. Key topological parameters at the BCP include the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)). For hydrogen bonds and other stabilizing interactions, ρ(r) is typically low, and ∇²ρ(r) is positive, indicating a depletion of charge along the bond path, which is characteristic of closed-shell interactions.
Table 1: Representative Topological Properties of C-H...Cl Hydrogen Bonds in Similar Chlorinated Aromatic Systems
| Interaction Type | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Interaction Energy (kcal/mol) |
| C-H...Cl | 0.005 - 0.015 | 0.020 - 0.040 | ~0 | -0.5 to -2.0 |
Note: The data presented are typical values derived from computational studies on analogous chlorinated aromatic compounds in the absence of specific data for this compound.
Theoretical Prediction of Electronic Properties and Their Influence on Chemical Behavior
The electronic properties of this compound, such as the energies of the frontier molecular orbitals (HOMO and LUMO), are key determinants of its chemical reactivity, photophysical behavior, and potential applications in materials science. asianpubs.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used computational methods to predict these properties with a reasonable degree of accuracy. nih.gov
The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's electronic stability and the energy required for electronic excitation. youtube.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a tendency to absorb light at longer wavelengths. The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.
While a detailed computational study specifically for this compound is not available, data for the related compound 9-chloroanthracene (B1582455) can provide valuable insights. asianpubs.org For 9-chloroanthracene, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been reported. asianpubs.org The HOMO is typically a π-orbital distributed across the anthracene core, while the LUMO is a π*-orbital. The presence of the chlorine substituent can influence the energies of these orbitals through inductive and resonance effects.
Table 2: Calculated Electronic Properties of 9-Chloroanthracene (as a proxy for this compound)
| Property | Value |
| HOMO Energy | -5.85 eV |
| LUMO Energy | -1.95 eV |
| HOMO-LUMO Gap | 3.90 eV |
Data obtained from DFT calculations on 9-chloroanthracene. asianpubs.org
The molecular electrostatic potential (MEP) map is another useful tool derived from computational chemistry that illustrates the charge distribution and predicts reactive sites. Regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the π-system of the anthracene rings is expected to be an electron-rich region, while the areas around the hydrogen and chlorine atoms will exhibit more positive potential.
Advanced Materials Science Applications and Supramolecular Chemistry of Dichloroanthracenes
Crystal Engineering and Polymorphism Studies of Dichloroanthracene Derivatives
Crystal engineering of anthracene (B1667546) derivatives focuses on understanding and controlling the arrangement of molecules in the solid state to produce materials with desired properties. The substitution pattern of chlorine atoms on the anthracene core significantly influences intermolecular interactions, leading to different crystal packing motifs and, in some cases, polymorphism—the ability of a compound to exist in more than one crystalline form. researchgate.net
Key intermolecular forces at play include:
π-π Stacking: The planar aromatic rings of anthracene derivatives tend to stack on top of each other. The degree of overlap and the distance between the planes are influenced by the substituents. Shifting substituents towards the external rings of the anthracene unit can favor π–π interactions, which in turn impacts the crystal's morphology and optical properties. researchgate.netarxiv.org
C—H···Cl and Cl···Cl Interactions: Halogen bonds and other weak hydrogen bonds are significant in directing the crystal assembly. Hirshfeld surface analysis of similar chlorinated aromatic compounds reveals that C—H···Cl, Cl···Cl, and C—H···π contacts can be major contributors to the crystal packing, linking molecules into sheets or more complex three-dimensional networks. erciyes.edu.tr
Herringbone vs. Slipped-Stacking: Depending on the substitution, anthracene derivatives can adopt different packing motifs. For example, pyridyl substitution at the 2,6-positions of anthracene can lead to polymorphs with either a classic herringbone packing or a 1D slipped-stacking arrangement, each resulting in distinct optical characteristics. rsc.org While not specific to 1,4-dichloroanthracene, this illustrates the principle that substituent placement is a key determinant of the final crystal structure.
The interplay of these forces determines the final solid-state structure. For instance, in some fluoroarene-substituted anthracenes, the presence of Ar—F···H—Ar hydrogen bonds alongside π-π stacking leads to polymorphism, with different forms exhibiting distinct fluorescence colors. oup.com
Understanding the relationship between molecular structure and crystal packing allows for the rational design of organic materials with specific, tunable properties. By strategically placing substituents like chlorine atoms, chemists can engineer materials for various applications.
The primary design principles involve:
Controlling Intermolecular Interactions: The choice and position of substituents are used to promote specific non-covalent interactions. Halogenation, for example, can be used to encourage halogen bonding, which influences the packing arrangement and can enhance the stability of the resulting crystal. acs.orgacs.org
Tuning Optoelectronic Properties: The packing motif directly affects the electronic coupling between adjacent molecules, which is crucial for properties like charge mobility in transistors and luminescence in light-emitting diodes. researchgate.netarxiv.org Polymorphs of the same compound can have vastly different emission spectra due to differences in π-π stacking, with one form showing monomer emission and another showing excimer emission. oup.com
Engineering Mechanical Properties: The mechanical response of molecular crystals, such as elasticity or plasticity, is dependent on the arrangement of molecules and the presence of slip planes. Studies on various dichloroanthracene isomers have shown that the crystal's response to external stress is governed by the 1D column structure and the anisotropic intermolecular forces. acs.org
By applying these principles, it is possible to create libraries of anthracene derivatives where properties such as emission color, charge carrier mobility, and mechanical flexibility are systematically tuned through synthetic modification and controlled crystallization.
Development of Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs))
Anthracene and its derivatives are foundational materials in the field of organic electronics. rsc.org Their high fluorescence, good charge transport capabilities, and appropriate energy levels make them excellent candidates for the active layers in devices like OLEDs and OFETs. rsc.orgmdpi.com The addition of chlorine atoms, as in this compound, modifies the electronic energy levels (HOMO/LUMO) and influences the molecular packing in thin films, both of which are critical parameters for device performance. researchgate.net
Anthracene-based compounds are particularly valued as semiconductors in OFETs due to their planar structure, which promotes strong intermolecular interactions necessary for efficient charge transport. rsc.org The performance of an OFET is highly dependent on the molecular packing within the semiconductor thin film. A high degree of crystallinity and significant π-orbital overlap between adjacent molecules are required for high charge carrier mobility. researchgate.net While research has explored a vast number of anthracene derivatives for OFETs, the key is to control the solid-state packing to facilitate intermolecular charge hopping. researchgate.netnih.gov Halogenation can influence this packing and improve the material's stability against oxidation. researchgate.netresearchgate.net
In the context of OLEDs, anthracene derivatives have been investigated as highly efficient emitters. mdpi.com The electroluminescence of anthracene single crystals was first observed in the 1960s, paving the way for its use in modern devices. mdpi.com The emission color and efficiency of an anthracene-based emitter can be tuned by chemical modification. For this compound, the chlorine substituents act as electron-withdrawing groups, which can shift the emission wavelength and alter the quantum yield compared to the parent anthracene molecule.
| Device Type | Role of Anthracene Derivative | Key Properties Influenced by Dichloro-Substitution |
| OFET | Active semiconductor layer | Charge carrier mobility, air stability, HOMO/LUMO energy levels, thin-film morphology. |
| OLED | Emissive layer, host material | Emission wavelength (color), fluorescence quantum yield, device stability. |
Photochemical Applications and Investigation of Luminescent Properties
The photophysical properties of anthracene are central to its utility. It is known for its strong blue fluorescence with a high quantum yield. nih.gov Halogenation of the anthracene core, creating derivatives like this compound, systematically alters these properties. Theoretical studies using Density Functional Theory (DFT) show that adding halogen atoms reshapes the electronic structure and optical behaviors of the anthracene molecule. researchgate.net Specifically, halogenation can reduce the HOMO-LUMO gap, leading to red-shifted absorption and emission spectra compared to unsubstituted anthracene. researchgate.net
The fluorescence quantum yield (Φ), defined as the ratio of photons emitted to photons absorbed, is a critical parameter for luminescent materials. wikipedia.org The quantum yield of anthracene itself is often used as a standard in relative quantum yield measurements. For instance, the accepted fluorescence quantum yield of anthracene in ethanol (B145695) is 0.27. bjraylight.com The introduction of chlorine atoms can decrease the quantum yield due to the "heavy atom effect," which promotes intersystem crossing from the singlet excited state to the triplet state, favoring phosphorescence or non-radiative decay over fluorescence. researchgate.net
The unique luminescent properties of these compounds make them suitable for various photochemical applications. The well-defined fluorescence of anthracene derivatives has led to their use as fluorescent probes and in chemical sensing. chemistryviews.org Furthermore, the photochemical reactivity of anthracene, such as its ability to undergo [4+4] photodimerization, can be exploited in designing photoresponsive materials. mdpi.com
| Property | Description | Influence of 1,4-Dichloro Substitution |
| Absorption Spectrum | Wavelengths of light absorbed by the molecule. | Expected red-shift compared to anthracene due to altered HOMO-LUMO gap. researchgate.net |
| Emission Spectrum | Wavelengths of light emitted by the molecule (fluorescence). | Expected red-shift; emission color can be influenced by crystal packing (polymorphism). oup.comresearchgate.net |
| Fluorescence Quantum Yield (Φ) | Efficiency of the fluorescence process. | Likely lower than anthracene due to the heavy-atom effect. researchgate.net |
| Photochemical Reactivity | Chemical reactions initiated by light absorption. | The chlorine atoms can influence reactivity pathways, such as photodimerization or reaction with singlet oxygen. mdpi.com |
Incorporation into Supramolecular Architectures and Assemblies
Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking, van der Waals forces) to construct large, well-defined assemblies from smaller molecular components. koreascience.kr Anthracene and its derivatives are excellent building blocks for such architectures due to their rigid shape, extended π-system that encourages stacking, and the potential for functionalization at various positions. chemistryviews.org
The this compound scaffold can be incorporated into larger supramolecular systems in several ways:
As a Core Unit: The anthracene moiety can serve as a central, rigid panel in the construction of metallosupramolecular cages and other complex architectures. anu.edu.au For example, ditopic ligands featuring an anthracene core have been used to form [Pd₂L₄]⁴⁺ cages through self-assembly with palladium ions. anu.edu.au While this specific example used a different anthracene derivative, the principle demonstrates the utility of the anthracene core in coordinating with metal centers to form discrete, three-dimensional structures.
Driving Self-Assembly via π-π Stacking: The strong tendency of anthracene units to engage in π-π stacking can be the primary driving force for self-assembly. researchgate.net This process can lead to the formation of nano-fibers, gels, and liquid crystalline phases. researchgate.netnih.gov For instance, soluble derivatives of acenes, including anthracene, have been shown to self-assemble into nano-fibers that form a three-dimensional network, capable of gelling organic solvents. researchgate.net
Ionic Self-Assembly: Functionalized anthracene derivatives can be used in ionic self-assembly. A dianionic anthracene-2,6-disulfonate core, when combined with specific organic cations, has been shown to form columnar liquid crystalline phases, creating stable and luminescent mesomorphic materials. nih.gov
The introduction of chlorine atoms at the 1 and 4 positions can further guide the assembly process by providing sites for halogen bonding or by electronically modifying the π-system, thereby influencing the strength and geometry of the π-π stacking interactions.
Electrochemical Research on Dichloroanthracene Derivatives
Redox Behavior and Electron Transfer Mechanisms of Dichloroanthracenes
The redox behavior of chloro-substituted anthracenes is characterized by electron transfer processes that lead to the formation of radical ions. The stability and reactivity of these intermediates are highly dependent on the position and number of chlorine atoms on the anthracene (B1667546) ring.
Research into the electrochemical reduction of chloroanthracenes, such as 9-chloroanthracene (B1582455), has shown that the process can lead to reductive dechlorination. This reaction proceeds via the transfer of an electron to form a radical anion, which can then undergo cleavage of the carbon-chlorine bond. The resulting aryl radical can then be further reduced and protonated to yield the parent anthracene molecule. The mechanism can be either a stepwise process, where electron transfer precedes bond cleavage, or a concerted process where the two events occur simultaneously. The specific pathway is influenced by the redox potential of the chloroanthracene.
Cyclic Voltammetry and Other Voltammetric Techniques for Electrochemical Characterization
Cyclic voltammetry (CV) is a powerful and widely used technique to investigate the redox properties of electroactive species like dichloroanthracene derivatives. researchgate.net By scanning the potential of an electrode and measuring the resulting current, a cyclic voltammogram is obtained, which provides information about the oxidation and reduction potentials, the stability of the generated radical ions, and the kinetics of the electron transfer process.
In a typical CV experiment for a substituted anthracene, the potential is swept to initiate either an oxidation or a reduction. For many anthracene derivatives, the cyclic voltammograms are reversible, which allows for a direct determination of their standard oxidation potentials. researchgate.net The reversibility of the process indicates that the generated radical ion is stable on the timescale of the CV experiment.
The table below presents the standard oxidation potentials for anthracene and some of its chloro-substituted derivatives, as determined by cyclic voltammetry. These values illustrate the effect of substitution on the ease of oxidation.
| Compound | Standard Oxidation Potential (E° vs. SCE) |
| Anthracene | 1.09 V |
| 9-Chloroanthracene | 1.14 V |
| 9,10-Dichloroanthracene (B1293567) | 1.20 V |
| 9-Formyl-10-chloroanthracene | 1.45 V |
Data sourced from studies on substituted anthracenes. SCE refers to the Saturated Calomel Electrode.
The data clearly show that the addition of chlorine atoms makes the anthracene molecule more difficult to oxidize, as evidenced by the increase in the oxidation potential. This is consistent with the electron-withdrawing nature of the chlorine substituent.
Electrosynthesis and Electrochemical Derivatization Pathways
Electrosynthesis represents a green and efficient alternative to traditional chemical synthesis for many organic compounds. It involves the use of an electric current to drive chemical reactions, often avoiding the need for harsh reagents. gre.ac.ukelectrochem.org The electrosynthesis of anthracene derivatives can be achieved through various pathways, including the electrochemical oxidation or reduction of precursors to form reactive intermediates that then undergo further reactions. harvard.edu
For instance, the electrochemical oxidation of anthracene in the presence of nucleophiles can lead to the formation of substituted anthracene derivatives. Similarly, the electrochemical reduction of a precursor molecule in the presence of an appropriate electrophile can also be a viable synthetic route.
Electrochemical derivatization involves modifying a molecule that has been immobilized on an electrode surface or is in solution through an electrochemical reaction. This can be a powerful method for creating novel materials with tailored properties. While specific pathways for the electrosynthesis and electrochemical derivatization of 1,4-dichloroanthracene are not well-documented in the literature, the general principles of organic electrosynthesis suggest potential routes. For example, the controlled electrochemical reduction of a more highly chlorinated anthracene could potentially yield this compound. Conversely, the electrochemical chlorination of anthracene under specific conditions might offer a synthetic pathway, though controlling the regioselectivity to obtain the 1,4-isomer would be a significant challenge.
Further research is needed to explore and develop specific and efficient electrosynthetic and electrochemical derivatization methods for this compound and other dichloroanthracene isomers.
Environmental Chemistry and Atmospheric Fate Research Involving 1,4 Dichloroanthracene
Occurrence and Analytical Detection of Chlorinated Anthracenes in Environmental Samples
Chlorinated anthracenes, including 1,4-dichloroanthracene, are recognized as environmental contaminants that can be found in various environmental compartments. Their presence is often associated with anthropogenic activities, particularly combustion processes and industrial discharges. The detection and quantification of these compounds in environmental matrices such as water, soil, and sediment require sensitive and specific analytical methods.
A prevalent technique for the analysis of chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) is gas chromatography coupled with mass spectrometry (GC-MS). This method offers high separation efficiency and definitive identification of target compounds. Sample preparation is a critical step to isolate and concentrate the analytes from the complex environmental matrix. For water samples, solid-phase extraction (SPE) is a commonly employed pre-concentration technique. In a study focused on determining Cl-PAHs in water, a method utilizing SPE followed by GC-MS was developed. This method demonstrated good performance for various Cl-PAHs, including 9,10-dichloroanthracene (B1293567), with detection limits in the nanogram per liter (ng/L) range and satisfactory recovery rates. nih.gov While this study did not specifically report on this compound, the methodology is indicative of the approaches used for this class of compounds.
The following interactive table summarizes typical analytical parameters for the determination of chlorinated anthracenes in water samples, based on methodologies developed for similar compounds.
Mechanistic Pathways of Halogenated Polycyclic Aromatic Hydrocarbon (PAH) Formation in Combustion Processes
The formation of halogenated polycyclic aromatic hydrocarbons (PAHs), such as this compound, in combustion processes is a complex phenomenon involving several potential mechanistic pathways. These compounds are not typically present in the initial fuel but are formed as unintentional byproducts at high temperatures in the presence of a chlorine source.
Two primary mechanisms are generally considered for the formation of chlorinated PAHs during combustion:
De Novo Synthesis: This pathway involves the formation of aromatic rings from smaller molecular fragments in the presence of chlorine. In this process, carbonaceous structures on fly ash particles can react with chlorine species, such as HCl or Cl2, and oxygen at elevated temperatures (typically 200-500°C) to form chlorinated aromatic compounds.
Precursor-Led Formation: This mechanism involves the direct chlorination of parent PAHs that are already present in the combustion system. Anthracene (B1667546), a common PAH formed during incomplete combustion of organic materials, can undergo chlorination reactions to form various chloroanthracene isomers.
The specific formation of this compound from anthracene likely proceeds through an electrophilic substitution or a free-radical pathway. In the gas phase at high temperatures, chlorine molecules (Cl2) can dissociate into highly reactive chlorine radicals (Cl•). These radicals can then attack the anthracene molecule. The position of chlorination on the anthracene ring is influenced by the electronic properties of the aromatic system and the reaction conditions. The 1, 4, 5, and 8 positions of anthracene are known to be susceptible to electrophilic attack. Therefore, it is plausible that the formation of this compound occurs through sequential chlorination of anthracene, where the first chlorine atom attaches to one of these active sites, followed by the addition of a second chlorine atom at another favorable position. The exact isomer distribution is dependent on factors such as temperature, residence time, and the concentration of chlorine and other reactive species in the combustion environment.
Concluding Remarks and Future Research Perspectives
Current Challenges and Promising Research Opportunities in 1,4-Dichloroanthracene Chemistry
The field of this compound chemistry is met with both significant hurdles and exciting prospects. A primary challenge lies in the development of regioselective synthesis methods. The direct chlorination of anthracene (B1667546) often leads to a mixture of isomers, with the 9,10-dichloroanthracene (B1293567) being the thermodynamically favored product. Achieving selective synthesis of the 1,4-isomer necessitates more sophisticated, multi-step approaches, which can be inefficient and low-yielding. This synthetic difficulty is a major barrier to the widespread investigation and application of this compound.
Another challenge is the limited understanding of its fundamental chemical and physical properties. There is a notable scarcity of comprehensive experimental data, including detailed spectroscopic and crystallographic analyses, which are crucial for predicting its behavior and designing new applications. Furthermore, the reactivity of the C-H bonds and the influence of the chlorine substituents on the electronic properties of the anthracene core are not well-documented.
Despite these challenges, several promising research opportunities exist. The development of novel catalytic systems for the direct and selective C-H functionalization of anthracene could provide a more efficient route to this compound and its derivatives. Advances in computational chemistry offer a powerful tool to predict the properties and reactivity of this compound, guiding experimental efforts.
The unique substitution pattern of this compound presents an opportunity to explore its potential as a building block in materials science. The chlorine atoms can serve as handles for further functionalization, allowing for the synthesis of novel organic semiconductors, fluorescent probes, and liquid crystals. Investigating the impact of the 1,4-dichloro substitution on the photophysical properties of the anthracene core could lead to the discovery of materials with unique optical and electronic characteristics.
Emerging Directions in Advanced Functionalization and Application of Dichloroanthracene Scaffolds
Emerging trends in organic synthesis are paving the way for the advanced functionalization of dichloroanthracene scaffolds, including the 1,4-isomer. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions could be employed to replace the chlorine atoms of this compound with a wide range of functional groups, leading to a diverse library of new anthracene derivatives.
Photoredox catalysis is another rapidly developing field that holds great promise for the functionalization of dichloroanthracenes. This methodology utilizes visible light to initiate single-electron transfer processes, enabling a variety of transformations under mild reaction conditions. The application of photoredox catalysis to this compound could facilitate novel C-H functionalization and cross-coupling reactions that are not accessible through traditional methods.
The unique electronic and steric properties imparted by the two chlorine atoms on the anthracene scaffold could be exploited in the design of advanced functional materials. For instance, the introduction of electron-donating or electron-withdrawing groups through functionalization could be used to tune the HOMO and LUMO energy levels, making these materials suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid and planar structure of the anthracene core, combined with the potential for tailored intermolecular interactions through functionalization, makes dichloroanthracene scaffolds attractive candidates for the development of new liquid crystalline materials and organic field-effect transistors (OFETs).
Furthermore, the exploration of the biological activity of functionalized this compound derivatives is a largely untapped area of research. Anthracene and its derivatives have been investigated for their potential as anticancer agents and fluorescent probes for biological imaging. The specific substitution pattern of this compound could lead to compounds with unique biological properties and modes of action.
Q & A
Q. What analytical techniques are recommended for detecting and quantifying 1,4-dichloroanthracene in environmental samples?
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is the most reliable method, optimized for sensitivity and selectivity. Key parameters include using a non-polar capillary column (e.g., DB-5MS) and electron impact ionization. Calibration requires certified reference standards (e.g., 1,4-Cl₂Ant from Sigma Aldrich) to account for matrix effects . Thermal stability must be considered due to decomposition at temperatures >400°C; thus, injector temperatures should be kept below 350°C to prevent degradation .
Q. How can researchers ensure purity during the synthesis and handling of this compound?
Microwave-assisted synthesis under inert conditions (e.g., N₂ atmosphere) improves yield and regioselectivity for halogenated anthracenes. Post-synthesis purification involves column chromatography (silica gel, hexane/dichloromethane eluent) followed by recrystallization in toluene. Purity verification requires melting point analysis and HPLC with UV detection (λ = 254 nm) . Storage in amber vials at -20°C minimizes photodegradation .
Q. What are the key considerations for quantifying this compound’s atmospheric deposition fluxes?
Bulk deposition sampling with glass fiber filters is standard. Particulate-phase dominance (>80% for low-vapor-pressure congeners) necessitates gravimetric correction. GC-MS/MS analysis should include surrogate standards (e.g., ¹³C-labeled analogs) to correct for recovery losses during extraction (ASE with acetone/hexane). Data interpretation must account for regional pollution levels, as particulate fractions increase during haze events .
Advanced Research Questions
Q. How does the 1,4-dichloro substitution pattern influence Diels-Alder reactivity compared to other isomers (e.g., 9,10- or 1,8-Cl₂Ant)?
The 1,4-substitution reduces steric hindrance at the central anthracene ring, enhancing reactivity with electron-deficient dienophiles (e.g., maleic anhydride). Kinetic studies show higher rate constants (k) compared to 9,10-Cl₂Ant due to improved orbital alignment. However, regioselectivity favors endo adducts, confirmed by DFT calculations (B3LYP/6-31G**) and NMR analysis of reaction products .
Q. What experimental strategies mitigate challenges in studying this compound’s photophysical properties?
Resonant two-photon ionization (R2PI) coupled with supersonic jet cooling minimizes thermal broadening, enabling precise measurement of S₀→S₁ transitions. For time-resolved fluorescence, use cryostats (<100 K) to suppress non-radiative decay pathways. Spectroscopic shifts (δν) in rare-gas clusters (e.g., Arₙ) provide insights into solvation effects, with MD simulations validating isomer-specific spectral features .
Q. How do lipophilicity and vapor pressure govern the environmental partitioning of this compound?
The octanol-air partition coefficient (log K₀ₐ = 10.2) predicts dominant sorption to particulate matter. Dry deposition velocities (Vd) correlate with particle size (0.1–2.5 µm), measured via cascade impactors. Field studies in Central Europe show higher deposition fluxes in urban vs. rural areas (15 vs. 4 ng/m²/day), linked to localized combustion sources. Re-volatilization from soil is negligible due to low Henry’s law constant (H = 2.3 × 10⁻⁵ Pa·m³/mol) .
Q. What contradictions exist in reported rate constants (k) for this compound’s radical reactions, and how can they be resolved?
Discrepancies in anion radical cleavage kinetics (e.g., Bu₄N⁺ vs. Me₄N⁺ counterions) arise from solvent polarity effects. Controlled experiments in acetonitrile (ε = 37.5) vs. DMF (ε = 36.7) show <10% variation in k, suggesting minimal electrolyte influence. Activation parameters (Eₐ = 15–18 kcal/mol, ΔS‡ = -20 cal/K·mol) align with a concerted mechanism, validated by Eyring plots .
Methodological Notes
- Data Contradiction Analysis : Cross-validate kinetic data using multiple solvents and counterions to isolate electronic vs. steric effects .
- Experimental Design : For environmental studies, pair passive air samplers (PUF disks) with deposition collectors to model source-receptor relationships .
- Advanced Synthesis : Optimize microwave power (150–200 W) and reaction time (10–30 min) to balance yield and decomposition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
